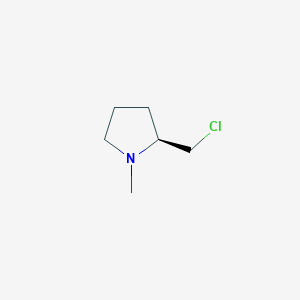
2,6-Bis(bromomethyl)-4-iodopyridine
Vue d'ensemble
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis and Characterization of Derivatives : 2,6-Bis(bromomethyl)-4-iodopyridine and its derivatives have been synthesized and characterized for various applications. For instance, 2,6-bis(3′-bromomethyl-pyrazol-1′-yl)-4-bromopyridine, a derivative, was prepared and analyzed using IR, 1H NMR, MS, and elemental analysis, highlighting its potential in fluorescence immunoassays (He Wen-long, 2008).
Catalysis and Polymerization
- Living Polymerization Methods : Terpyridine derivatives, including those synthesized from bis(bromomethyl)-pyridines, have been utilized as initiators for living polymerization of oxazolines and lactides. This application demonstrates the role of these compounds in creating polymers with controlled molecular weights and narrow distributions (Heller & Schubert, 2002).
Metal Complexes and Supramolecular Chemistry
- Formation of Metal Complexes : Research shows the potential of bis(bromomethyl)-pyridine derivatives in forming complex metal structures, such as oxazaborolidines, which are useful in asymmetric reduction reactions. These complexes exhibit high enantiomeric excesses, indicating their significance in stereoselective synthesis (Ward et al., 2002).
Spin-Transition Materials
- Spin-Transition Properties : Some pyridine derivatives, including those related to 2,6-bis(bromomethyl)-4-iodopyridine, have been studied for their thermal and light-induced spin-transition properties in iron(II) complexes. This research contributes to the understanding of spin-crossover phenomena and the development of spin-transition materials (Pritchard et al., 2009).
Synthesis of Novel Compounds
- Intermediates in Synthesis of Novel Compounds : The synthesis and characterisation of di(bromomethyl)-pyridines have been explored for their role as intermediates in creating various lipid-like compounds. These compounds are pivotal in the synthesis of amphiphilic dihydropyridines, indicating their utility in organic synthesis and heterocycle construction (Rucins et al., 2020).
Propriétés
IUPAC Name |
2,6-bis(bromomethyl)-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2IN/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQSLEDQBRQOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556545 | |
| Record name | 2,6-Bis(bromomethyl)-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(bromomethyl)-4-iodopyridine | |
CAS RN |
106967-33-3 | |
| Record name | 2,6-Bis(bromomethyl)-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















